alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether

Description

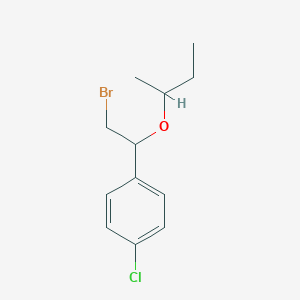

α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether is a halogenated ether featuring a bromomethyl group attached to a para-chlorobenzyl moiety, linked via a sec-butyl ether bridge. Its molecular structure imparts distinct physicochemical properties, including increased lipophilicity and reactivity compared to non-halogenated ethers.

Properties

CAS No. |

21395-07-3 |

|---|---|

Molecular Formula |

C12H16BrClO |

Molecular Weight |

291.61 g/mol |

IUPAC Name |

1-(2-bromo-1-butan-2-yloxyethyl)-4-chlorobenzene |

InChI |

InChI=1S/C12H16BrClO/c1-3-9(2)15-12(8-13)10-4-6-11(14)7-5-10/h4-7,9,12H,3,8H2,1-2H3 |

InChI Key |

UTCJQORVQSCRJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(CBr)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of p-chlorobenzyl derivatives with bromomethyl reagents

- The alpha-(bromomethyl) group is introduced via halogenation of a corresponding benzyl precursor or by direct alkylation using bromomethyl halides.

- The para-chlorobenzyl moiety is typically prepared or used as a starting material, ensuring the chlorine substituent is retained on the aromatic ring.

- The sec-butyl ether group is introduced by reacting the benzyl halide intermediate with sec-butanol or its derivatives under acidic or basic catalysis.

Typical reaction conditions

- Base catalysis: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is commonly used to deprotonate the alcohol (sec-butanol) to form the alkoxide, which then attacks the benzyl halide.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the nucleophilic substitution.

- Temperature: Reactions are generally conducted at 0 °C to room temperature to moderate reactivity and avoid side reactions.

- Reaction time: Typically ranges from several hours to overnight (12–24 hours) to ensure completion.

Example synthetic procedure (generalized)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1. Formation of benzyl bromide intermediate | p-chlorobenzyl alcohol + bromomethyl halide (e.g., bromomethyl bromide) | Acidic catalyst or halogenation reagent | Bromination at alpha position |

| 2. Generation of sec-butoxide | sec-butanol + NaH or K₂CO₃ | Anhydrous THF or DMF, 0 °C to RT | Formation of nucleophile |

| 3. Etherification | Benzyl bromide intermediate + sec-butoxide | Stirring at RT for 12–24 h | Nucleophilic substitution to form ether |

| 4. Purification | Extraction, washing, drying, column chromatography | Solvent-dependent | Isolate pure this compound |

Alternative methods

- Use of phase transfer catalysts such as tetrabutylammonium iodide to enhance reaction rates and yields.

- Employing n-butyllithium for lithiation of benzyl precursors followed by quenching with bromomethyl electrophiles.

- Acid-catalyzed etherification using sulfuric or hydrochloric acid to promote direct coupling of sec-butanol with benzyl intermediates.

Data Tables Summarizing Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with bromomethyl halide | p-chlorobenzyl alcohol + bromomethyl bromide, acid catalyst | Not explicitly reported | Bromination step |

| Etherification with sec-butanol | NaH or K₂CO₃, THF or DMF, 0 °C to RT, 12–24 h | 49–65% (typical for similar ethers) | Purified by column chromatography |

| Phase transfer catalysis | Tetrabutylammonium iodide, NaH, THF, 0–80 °C | Up to 65% | Enhances nucleophilic substitution |

| Lithiation followed by alkylation | n-Butyllithium, THF, -78 °C to RT | Not specified | Used for related benzyl ethers |

Analysis of Preparation Methods

- Efficiency: The nucleophilic substitution of benzyl halides with sec-butoxide ions under basic conditions provides moderate to good yields (typically 49–65%) with relatively simple purification steps.

- Selectivity: The presence of both bromine and chlorine atoms requires careful control of reaction conditions to prevent unwanted side reactions such as multiple substitutions or elimination.

- Scalability: The methods using common bases and solvents are amenable to scale-up in laboratory or industrial settings.

- Purification: Column chromatography and recrystallization are effective for isolating the pure compound due to its moderate polarity and stability.

- Safety: Handling of bromomethyl reagents and strong bases requires appropriate safety precautions due to their toxicity and reactivity.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Starting material | p-chlorobenzyl alcohol or derivative | Commercially available or synthesized |

| Bromomethyl source | Bromomethyl bromide or related halide | Stoichiometric amounts |

| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃) | 1–2 equivalents |

| Solvent | Tetrahydrofuran (THF), dimethylformamide (DMF) | Anhydrous, polar aprotic |

| Temperature | 0 °C to room temperature | Controlled to avoid side reactions |

| Reaction time | 12–24 hours | Monitored by TLC or LC-MS |

| Yield | 49–65% | Depends on purification and scale |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.

Oxidation: The sec-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Amino-1-(sec-butoxy)ethyl)-4-chlorobenzene.

Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-4-chlorobenzene or 1-(2-Carboxy-1-(sec-butoxy)ethyl)-4-chlorobenzene.

Reduction: Formation of 1-(sec-Butoxy)ethyl-4-chlorobenzene.

Scientific Research Applications

Alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether, with the chemical formula C12H16BrClO and CAS Number 21395-07-3, is an organic compound featuring a bromine atom, a chlorine atom, and a sec-butoxy group attached to a benzene ring. It has a molecular weight of approximately 291.61 g/mol and a logP value of 4.591, indicating its lipophilicity. This compound is notable for its unique structural characteristics, which include a bromomethyl group at the alpha position and a para-chloro substituent on the benzene ring.

Synthesis of this compound

The synthesis of this compound typically involves several steps, allowing for efficient production in laboratory settings.

Applications

This compound finds applications in various fields:

- Chemical Synthesis It serves as an intermediate in chemical synthesis.

- Interaction Studies Interaction studies involving this compound focus on its ability to bind with specific molecular targets. These studies aim to elucidate its mechanism of action, particularly how it may modulate enzyme activity or receptor function. The presence of halogen atoms in its structure suggests that it may interact with biological systems in unique ways, potentially leading to novel therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether with three structurally related compounds: sec-butyl ethyl ether , sec-butyl chloroformate , and sec-butyl acetate . Key differences in functional groups, toxicity, and applications are highlighted.

Table 1: Comparative Analysis of α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether and Analogues

Reactivity and Functional Group Influence

- Halogen Effects: The bromomethyl and p-chlorobenzyl groups in the target compound enhance electrophilicity, making it more reactive than sec-butyl ethyl ether (a simple ether) or sec-butyl acetate (an ester).

- Ether vs. Ester Stability: Unlike sec-butyl acetate, which hydrolyzes to benign products (acetic acid and sec-butanol), the target compound’s ether linkage and halogens may resist hydrolysis, leading to bioaccumulation concerns.

Toxicity and Metabolic Considerations

- In Vitro vs. This suggests that extrapolating in vitro results for the target compound requires caution.

- Respiratory Hazards : sec-Butyl chloroformate ’s RD50 value (117 ppm in mice) indicates acute respiratory irritation . The target compound’s volatility and halogen content may pose similar inhalation risks.

Biological Activity

Alpha-(Bromomethyl)-p-chlorobenzyl sec-butyl ether, with the CAS number 21395-07-3, is an organic compound characterized by its unique structural features, including a bromine atom, a chlorine atom, and a sec-butoxy group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C12H17BrClO, and it has a molecular weight of approximately 291.61 g/mol. Its logP value of 4.591 indicates significant lipophilicity, which may enhance its ability to permeate biological membranes and interact with cellular targets.

Research indicates that this compound may interact with specific molecular targets within biological systems. The presence of halogen substituents (bromine and chlorine) suggests that the compound could modulate enzyme activities or receptor functions through various mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptor Interaction : The structural characteristics of the compound may allow it to bind to specific receptors, influencing signaling pathways that govern cell proliferation and survival.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar halogenated structures have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the presence of electron-withdrawing groups like chlorine is essential for enhancing cytotoxic activity against cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of halogenated compounds is well-documented. This compound's structural features suggest it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Compounds with similar functional groups have demonstrated significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Studies

- In Vitro Studies : In vitro assays have been conducted using various cancer cell lines (e.g., A-431 and Jurkat cells) to evaluate the cytotoxic effects of structurally related compounds. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

- Antibacterial Activity : A study assessing the antibacterial properties of similar halogenated compounds revealed minimum inhibitory concentrations (MIC) ranging from 93.7–46.9 μg/mL against multiple bacterial strains. These findings highlight the potential for this compound in developing new antimicrobial therapies .

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic pathways for α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process involving bromination, amine formation, carbonyl reduction, and etherification. A typical route involves reacting 2,4-dichloroacetophenone with imidazole and p-chlorobenzyl chloride under bromination conditions . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromomethylation efficiency.

- Purification : Column chromatography with ethyl acetate/hexane (3:7 v/v) to isolate the product with >95% purity.

Q. How can researchers characterize the purity and structural integrity of α-(Bromomethyl)-p-chlorobenzyl sec-butyl ether?

Critical analytical methods include:

- NMR spectroscopy : H and C NMR to confirm bromomethyl (-CHBr) and sec-butyl ether groups. For example, the bromomethyl proton appears as a singlet at δ 4.3–4.5 ppm .

- GC-MS : Retention time comparison with standards and detection of molecular ion peaks (e.g., m/z 381.69 for [M]) .

- Melting point analysis : A sharp mp range (48–52°C) indicates high crystallinity and purity .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation of the bromomethyl group .

- Moisture avoidance : Use anhydrous solvents (e.g., THF or DMF) during reactions to prevent hydrolysis of the ether linkage .

- Decomposition byproducts : Monitor for p-chlorobenzaldehyde formation via GC-MS, a common degradation product under acidic conditions .

Advanced Research Questions

Q. How do substituent effects (e.g., chloro and bromomethyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing p-chloro group activates the benzyl position for nucleophilic attack, while the bromomethyl group serves as a leaving site. Key findings:

Q. How can researchers resolve contradictions in mutagenicity data for structurally related sec-butyl ethers?

Conflicting in vitro vs. in vivo mutagenicity results (e.g., micronucleus assay discrepancies) require:

- Dose-response analysis : Compare thresholds for micronuclei induction in human lymphocytes (e.g., significant effects at ≥300 µg/ml in vitro ) with in vivo mouse models (no effects at ≤2000 mg/kg ).

- Metabolic activation : Test with/without S9 liver enzymes to assess bioactivation pathways. For example, negative results in reconstructed skin models (EpiDerm™) suggest limited dermal absorption .

Q. What advanced analytical techniques are recommended for detecting trace impurities or decomposition products?

- HPLC-DAD/ELSD : Detect non-volatile impurities (e.g., p-chlorobenzoic alcohol) with a C18 column and acetonitrile/water gradient .

- LC-QTOF-MS : High-resolution mass spectrometry to identify unknown degradation products (e.g., bromine loss fragments at m/z 299.5) .

- X-ray crystallography : Resolve structural ambiguities in stereoisomers or polymorphs .

Q. What methodologies are suitable for studying the environmental fate of this compound in aqueous systems?

- Hydrolysis kinetics : Monitor pH-dependent degradation (t = 12–48 hours at pH 7–9) using UV-Vis spectroscopy .

- QSAR modeling : Predict bioaccumulation potential (logP ≈ 3.8) and toxicity endpoints (e.g., LC for aquatic organisms) .

- Microcosm studies : Simulate soil or sediment interactions to assess persistence under aerobic/anaerobic conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solvent effects reported for ether-mediated reactions?

For example, Huang et al. observed a 2.5-fold rate increase in p-chlorobenzyl methyl ether vs. t-butyl benzene , while later studies found no solvent effect in benzyl methyl ether . Resolution strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.